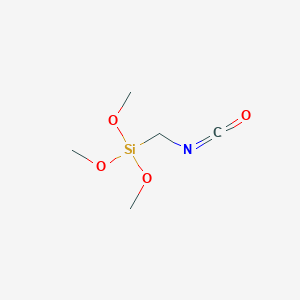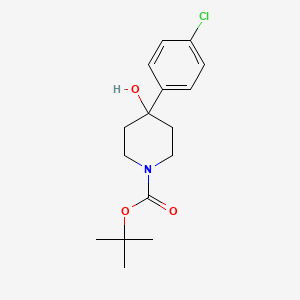
2-Metilbutanoato de litio
Descripción general
Descripción
Lithium 2-methylbutan-2-olate, also known as LiOC4H9, is a chemical compound that is commonly used in scientific research. It is a lithium salt of 2-methylbutan-2-ol, which is a colorless liquid with a fruity odor. This compound is widely used in the field of organic chemistry as a reagent for the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Almacenamiento de energía
2-Metilbutanoato de litio: es fundamental en el desarrollo de baterías de ion de litio de alto rendimiento. Su papel en la mejora de las formulaciones de electrolitos aumenta la densidad energética y la estabilidad de las baterías, lo que las hace adecuadas para el almacenamiento de energía a escala de red y los vehículos eléctricos .
Medicina
En el campo de la medicina, este compuesto contribuye al avance de los medicamentos a base de litio. Se utiliza en la síntesis de medicamentos psiquiátricos para tratar afecciones como el trastorno bipolar y el trastorno depresivo mayor, debido a sus propiedades estabilizadoras . Además, es un componente en la fabricación de baterías de litio para dispositivos médicos como marcapasos y bombas de medicamentos .
Agricultura
El this compound juega un papel en la nanotecnología agrícola, donde se utiliza para mejorar las tasas de germinación de semillas y el crecimiento de las plantas. También contribuye al desarrollo de nanosensores y nanoportadores para aplicaciones de agricultura de precisión y agricultura inteligente .
Ciencia de Materiales
Este compuesto es significativo en la ciencia de los materiales, particularmente en la creación de materiales avanzados para baterías acuosas. Es parte de la investigación dirigida a reemplazar los medios orgánicos en las baterías con alternativas más seguras, contribuyendo así al desarrollo de baterías de próxima generación con potencial para aplicaciones a escala de red .
Ciencia Ambiental
En la ciencia ambiental, el this compound se explora por su potencial en baterías de metal de litio de estado sólido (SSLMB). Estas baterías se consideran más seguras y ecológicas, con la capacidad de suprimir el crecimiento de dendritas y prevenir cortocircuitos, lo que es crucial para soluciones de almacenamiento de energía sostenibles .
Síntesis Química
El compuesto se utiliza en procesos de síntesis química, particularmente en la síntesis de múltiples pasos donde puede ser un intermedio o reactivo clave. Sus propiedades se aprovechan en la síntesis de compuestos orgánicos complejos, contribuyendo al desarrollo de nuevos productos farmacéuticos y productos químicos industriales .
Electrónica
En la industria electrónica, el this compound se utiliza en la fabricación de compuestos organometálicos para la deposición de películas delgadas. Estas películas son esenciales en la producción de LED y diversos dispositivos electrónicos, mostrando la versatilidad del compuesto en la fabricación de alta tecnología .
Nanotecnología
Por último, en el ámbito de la nanotecnología, este compuesto de litio es fundamental en la síntesis de nanomateriales como los nanotubos de carbono (CNT). Estos materiales están revolucionando el almacenamiento de energía al mejorar significativamente el rendimiento de las baterías de ion de litio, lo que marca un avance significativo en la tecnología de baterías .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Lithium 2-methylbutan-2-olate, like other lithium compounds, primarily targets enzymes that have magnesium as a co-factor . This includes enzymes such as glycogen synthase kinase 3 and inositol phosphatases . These enzymes play crucial roles in various cellular processes, including signal transduction, cell proliferation, and neuronal plasticity .
Mode of Action
The compound interacts with its targets by inhibiting their activity . For instance, it inhibits the activity of glycogen synthase kinase 3, which in turn modulates the signaling pathways involved in cell growth and survival . It also inhibits inositol phosphatases, thereby affecting the phosphoinositide signaling pathway .
Biochemical Pathways
The inhibition of these enzymes affects several biochemical pathways. For example, the inhibition of glycogen synthase kinase 3 can lead to the activation of the Wnt signaling pathway, which is involved in cell growth and differentiation . The inhibition of inositol phosphatases affects the phosphoinositide signaling pathway, which plays a role in various cellular functions, including cell growth, survival, and differentiation .
Pharmacokinetics
The pharmacokinetics of lithium compounds is generally characterized by good oral absorption, distribution mainly in the total body water, no metabolism, and almost complete elimination unchanged by renal clearance . .
Result of Action
The molecular and cellular effects of Lithium 2-methylbutan-2-olate’s action are likely to be similar to those of other lithium compounds. These effects include modulation of neurotransmitter release, enhancement of neuroplasticity, and promotion of neuroprotection . .
Action Environment
The action, efficacy, and stability of Lithium 2-methylbutan-2-olate are likely to be influenced by various environmental factors. For instance, the pH and ionic strength of the environment can affect the compound’s solubility and stability. Additionally, factors such as temperature and humidity can influence the compound’s stability and degradation .
Propiedades
IUPAC Name |
lithium;2-methylbutan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O.Li/c1-4-5(2,3)6;/h4H2,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDJILZPDAMLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC(C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635591 | |
| Record name | Lithium 2-methylbutan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53535-81-2 | |
| Record name | Lithium 2-methylbutan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butanol, 2-methyl-, lithium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lithium tert-amoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



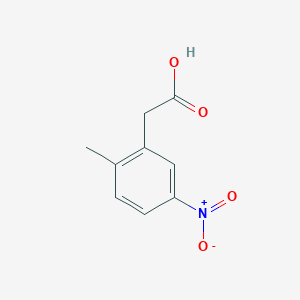

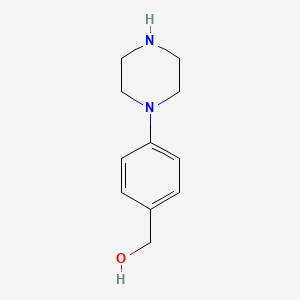
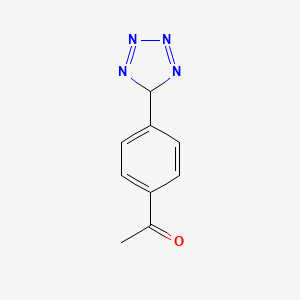
![2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid](/img/structure/B1603827.png)
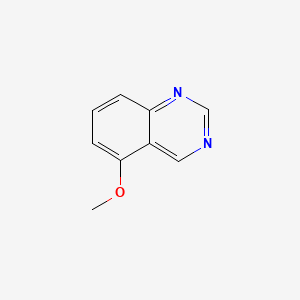

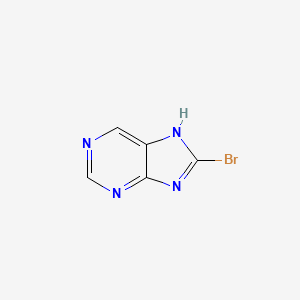
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol](/img/structure/B1603835.png)



